molecular formula C14H12BrN5O3S B3747761 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE

Cat. No.: B3747761
M. Wt: 410.25 g/mol
InChI Key: NICDWCCHIPPXEK-UHFFFAOYSA-N
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Description

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and nitro groups, as well as a cyano-substituted cyclopentathiophene moiety

Preparation Methods

The synthesis of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and cyclopentathiophene intermediates. The pyrazole ring can be synthesized through the condensation of appropriate hydrazines with 1,3-diketones, followed by bromination and nitration reactions. The cyclopentathiophene moiety can be prepared via cyclization reactions involving thiophene derivatives and cyano groups. The final step involves coupling the pyrazole and cyclopentathiophene intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .

Chemical Reactions Analysis

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and cyano groups can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and cyclopentathiophene-based compounds. For example:

    4-Bromo-1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar substitution patterns.

    Cyclopentathiophene derivatives:

Properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN5O3S/c1-7-12(15)13(20(22)23)18-19(7)6-11(21)17-14-9(5-16)8-3-2-4-10(8)24-14/h2-4,6H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICDWCCHIPPXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCC3)C#N)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE
Reactant of Route 6
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE

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